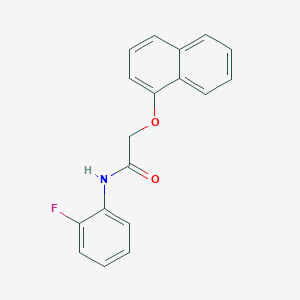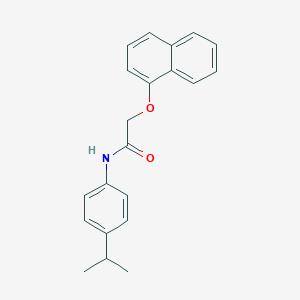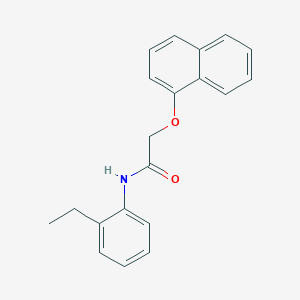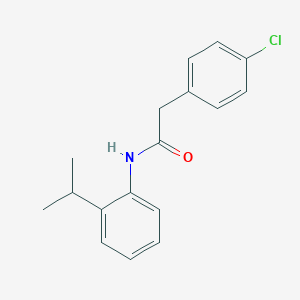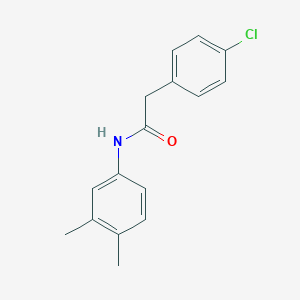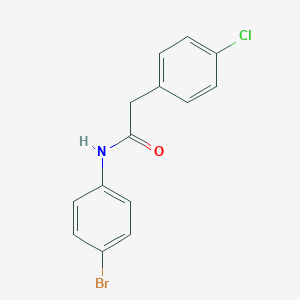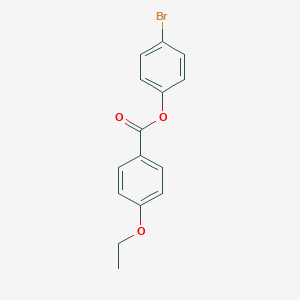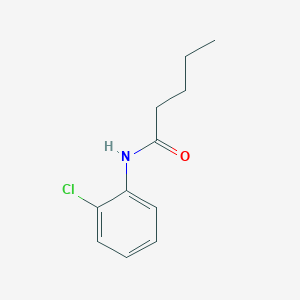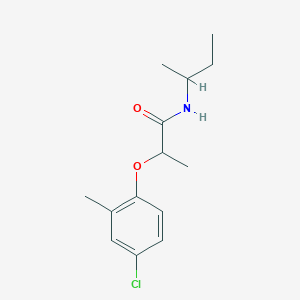
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide, also known as BDCRB, is a chemical compound that has been extensively studied for its potential as an anticancer agent.
Wirkmechanismus
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. It causes the release of cytochrome c from the mitochondria, which triggers the activation of caspases and leads to cell death. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has been shown to have low toxicity and minimal side effects in animal studies. It has been found to be well-tolerated in mice and rats, with no significant changes in body weight or behavior observed. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has also been shown to have a low potential for drug-drug interactions and has not been found to interfere with the metabolism of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has several advantages for lab experiments, including its low toxicity and minimal side effects, making it a safe and effective compound for use in animal studies. However, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has limited solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide. One area of research is to investigate its potential as a combination therapy with other anticancer agents. Another area of research is to optimize its pharmacokinetic properties to improve its efficacy in vivo. Additionally, further studies are needed to explore the mechanism of action of N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide and its potential for use in other diseases beyond cancer.
Conclusion:
In conclusion, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide is a promising anticancer agent that has shown efficacy against a variety of cancer cell lines. Its low toxicity and minimal side effects make it a safe and effective compound for use in animal studies. Future research is needed to explore its potential as a combination therapy and to optimize its pharmacokinetic properties. Overall, N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has the potential to be a valuable addition to the arsenal of anticancer agents.
Synthesemethoden
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide can be synthesized through the reaction of 4-chloro-2-methylphenol and sec-butylamine with the addition of 2-bromo-2-methylpropionic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and dimethylformamide. The resulting product is purified through recrystallization to obtain N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has been studied for its anticancer properties, specifically its ability to induce apoptosis in cancer cells. It has been found to be effective against a variety of cancer cell lines, including breast, prostate, and lung cancer. N-(sec-butyl)-2-(4-chloro-2-methylphenoxy)propanamide has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting DNA synthesis.
Eigenschaften
Molekularformel |
C14H20ClNO2 |
|---|---|
Molekulargewicht |
269.77 g/mol |
IUPAC-Name |
N-butan-2-yl-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-5-10(3)16-14(17)11(4)18-13-7-6-12(15)8-9(13)2/h6-8,10-11H,5H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
BGYMOOBERLMCFE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Kanonische SMILES |
CCC(C)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




